molecular formula C11H13Cl2N3O2 B7943378 2-(3-((2-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride

2-(3-((2-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride

Cat. No.: B7943378
M. Wt: 290.14 g/mol
InChI Key: FHPKPXHFWZIJCG-UHFFFAOYSA-N
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Description

2-(3-((2-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the chlorophenoxy group: This step involves the reaction of the oxadiazole intermediate with 2-chlorophenol in the presence of a suitable base and a coupling agent.

    Attachment of the ethanamine moiety: The final step involves the alkylation of the oxadiazole derivative with an appropriate ethylamine derivative, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-((2-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(3-((2-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs.

    Biology: The compound is used in biological assays to study its effects on various biological pathways and targets.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-((2-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-((2-Bromophenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
  • 2-(3-((2-Fluorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
  • 2-(3-((2-Methylphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride

Uniqueness

2-(3-((2-Chlorophenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

2-[3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2.ClH/c12-8-3-1-2-4-9(8)16-7-10-14-11(5-6-13)17-15-10;/h1-4H,5-7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPKPXHFWZIJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NOC(=N2)CCN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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